Molecular Identity and Computed Physicochemical Properties Differentiating 1-Phenoxyethanol from 2-Phenoxyethanol
The primary and most verifiable point of differentiation for 1-Phenoxyethanol is its distinct molecular identity compared to its more common isomer, 2-Phenoxyethanol. This is evidenced by its unique CAS number (56101-99-6) [1] and computed properties such as its XLogP3 value of 1.3, which can be contrasted with the reported XLogP3 of 1.2 for 2-Phenoxyethanol [2]. These differences confirm that the compounds are not identical and should not be treated as such in analytical or formulation contexts.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 2-Phenoxyethanol (CAS 122-99-6) - XLogP3 of 1.2 |
| Quantified Difference | 0.1 unit difference in logP |
| Conditions | Computed properties derived from chemical structure, as reported in PubChem |
Why This Matters
This quantitative difference in identity and lipophilicity confirms that 1-Phenoxyethanol is a distinct chemical entity with potentially different partitioning behavior and bioavailability, making it crucial for procurement where specific isomer purity is required for research or process consistency.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17848643, 1-Phenoxyethan-1-ol. Retrieved April 22, 2026. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31236, 2-Phenoxyethanol. Retrieved April 22, 2026. View Source
